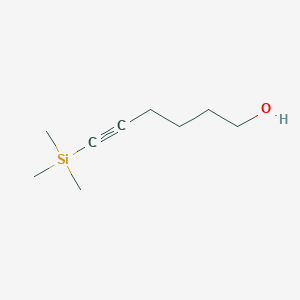

6-(Trimethylsilyl)hex-5-yn-1-ol

説明

科学的研究の応用

Reactivity and Compound Formation

6-(Trimethylsilyl)hex-5-yn-1-ol demonstrates varied reactivity depending on the length and branching of the alkenyl chain. For example, with hex-1-en-6-ol derivative, it yields the usual product of hydrozirconation in high yield. This compound also shows interesting behavior in reactions with allyl trimethylsilyl ethers, where the ratio of reactants determines the final products, indicating a complex reactivity profile (Uhlig, Bürglen, Krüger, & Betz, 1990).

Alkyne Functionalization

Trimethylsilyl ethers of alkynols, including this compound, undergo carbocupration at the terminal triple bond. This reaction has been utilized to prepare various trimethylsilyl ethers of octatrien-yn-ols. The process is mechanistically significant and demonstrates the compound's potential in organic synthesis (Kleijn & Vermeer, 1985).

Formation of Cyclic Compounds

The compound participates in reactions forming cyclic structures. For instance, reacting 6-trimethylsilylhex-1-en-5-yne with specific reagents produces trimethylsilylmethylenecyclopentane. This showcases its role in the synthesis of complex organic molecules (Miller & Negishi, 1984).

Glycoside Synthesis

This compound derivatives have been employed in the synthesis of glycosides. For example, C-silylated enynols, like 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, have been used in tandem reactions to produce glycosides, indicating its utility in carbohydrate chemistry (Hoffmann, Herden, Breithor, & Rhode, 1997).

Application in Catalysis

This compound has been utilized in catalytic reactions, such as the coupling of aryl bromides with alkynols. The presence of a trimethylsilyl group in these reactions often enhances the reaction efficiency, demonstrating its importance in catalyzed synthesis processes (Feuerstein, Doucet, & Santelli, 2004).

Safety and Hazards

特性

IUPAC Name |

6-trimethylsilylhex-5-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMSSFYDZHCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)